Sennoside A Sennoside A Senna (powdered) is a yellow-brown powder with a slight odor and taste. (NTP, 1992)
Sennoside A is a member of the class of sennosides that is rel-(9R,9'R)-9,9',10,10'-tetrahydro-9,9'-bianthracene-2,2'-dicarboxylic acid which is substituted by hydroxy groups at positions 4 and 4', by beta-D-glucopyranosyloxy groups at positions 5 and 5', and by oxo groups at positions 10 and 10'. The exact stereochemisty at positions 9 and 9' is not known - it may be R,R (as shown) or S,S. It is a member of sennosides and an oxo dicarboxylic acid.
Senna (Cassia species) is a popular herbal laxative that is available without prescription. Senna is generally safe and well tolerated, but can cause adverse events including clinically apparent liver injury when used in high doses for longer than recommended periods.
Sennoside A is a natural product found in Rheum palmatum, Rheum tanguticum, and other organisms with data available.
Senokot is a standardized, concentrated preparation, by Purdue, containing the anthraquinone glycosides sennosides extracted from senna leaves with laxative activity. Sennosides act on and irritate the lining of the intestine wall, thereby causing increased intestinal muscle contractions leading to vigorous bowel movement.
Preparations of SENNA PLANT. They contain sennosides, which are anthraquinone type CATHARTICS and are used in many different preparations as laxatives.
Brand Name: Vulcanchem
CAS No.: 81-27-6
VCID: VC21347710
InChI: InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26-,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1
SMILES: C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Molecular Formula: C42H38O20
Molecular Weight: 862.7 g/mol

Sennoside A

CAS No.: 81-27-6

Cat. No.: VC21347710

Molecular Formula: C42H38O20

Molecular Weight: 862.7 g/mol

* For research use only. Not for human or veterinary use.

Sennoside A - 81-27-6

CAS No. 81-27-6
Molecular Formula C42H38O20
Molecular Weight 862.7 g/mol
IUPAC Name (9R)-9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid
Standard InChI InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26-,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1
Standard InChI Key IPQVTOJGNYVQEO-KGFNBKMBSA-N
Isomeric SMILES C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
SMILES C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Canonical SMILES C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Melting Point 392 °F approximately (decomposes) (NTP, 1992)
220 - 243 °C

Chemical Properties and Structure

Sennoside A possesses distinct chemical characteristics that contribute to its biological activities and pharmaceutical applications. It is categorized as a dianthrone glycoside with structural features that enable its multiple pharmacological effects.

Physical and Chemical Characteristics

Sennoside A appears as a light yellow to dark yellow powder with the following properties:

PropertyValue
CAS Number81-27-6
Molecular FormulaC42H38O20
Molecular Weight862.74
Melting Point>191°C (with decomposition)
Physical FormSolid
ColorYellow to Dark Yellow
SolubilitySlightly soluble in aqueous base (heated), DMSO (slightly, heated)
pKa3.31±0.40 (Predicted)
Storage ConditionsUnder inert gas (nitrogen or argon) at 2-8°C
StabilityHygroscopic

The compound forms yellow crystals when recrystallized from aqueous acetone, 2-ethoxyethanol, or large volumes of water . From a structural perspective, Sennoside A is classified as rel-(9R,9'R)-9,9',10,10'-tetrahydro-9,9'-bianthracene-2,2'-dicarboxylic acid with hydroxy groups at positions 4 and 4', beta-D-glucopyranosyloxy groups at positions 5 and 5', and oxo groups at positions 10 and 10' .

Pharmacological Properties

Laxative Effects

The most well-established and traditional application of Sennoside A is as a stimulant laxative. Its mechanism of action involves transformation into an active metabolite, rhein anthrone, which produces purgative effects in the intestine . Research has revealed specific physiological processes through which Sennoside A exerts its laxative properties:

At a dosage of 30 mg/kg, Sennoside A inhibits contractions in the proximal colon, reducing the passage time of luminal contents and decreasing water absorption. This action results in accelerated transit of contents in the distal colon. The mechanisms underlying these effects involve both luminal prostanoid levels and partial cholinergic nerve mediation .

At higher doses (50 mg/kg), Sennoside A decreases the colonic expression of aquaporins (AQPs), which are water channel proteins. This inhibits lumen-to-blood water transportation, ultimately leading to defecation. Mechanistically, the Sennoside A-derived metabolite, rhein anthrone, activates macrophages in the colon to secrete prostaglandin E2 (PGE2), which subsequently acts as a paracrine factor to downregulate the levels of AQP3 in colon mucosal epithelia .

Anti-tumor Properties

Recent investigations have revealed promising anti-tumor activities of Sennoside A against various cancer types. These effects are mediated through several molecular mechanisms:

Inhibition of Hepatocellular Carcinoma

Studies on hepatocellular carcinoma (HCC) cell lines have demonstrated that Sennoside A selectively inhibits the growth of HCC cells. Specifically, Sennoside A exhibits a concentration-dependent inhibitory effect on the proliferation of HepG2 cells. Additionally, it significantly inhibits the migration and invasion capabilities of HCC cells .

Transcriptome analysis of HCC cells treated with Sennoside A identified 171 and 264 differentially expressed genes in HepG2 and SMMC-7721 cells, respectively. Among these, 2 overlapping up-regulated genes and 12 overlapping down-regulated genes were found between both cell lines. Notably, 9 of the down-regulated genes were confirmed to be related to cancer metastasis .

Sennoside A strongly inhibits multiple signaling pathways critical for cancer progression, including the Wnt signaling pathway, TNF signaling pathway, VEGF signaling pathway, and NF-κB signaling pathway. These pathways play significant roles in regulating cancer metastasis, supporting the potential of Sennoside A as an anti-metastatic agent .

Antimicrobial Activities

Sennoside A demonstrates broad-spectrum antimicrobial properties against various bacteria and fungi:

Antibacterial Effects

At concentrations ranging from 100-400 g/ml, Sennoside A exhibits inhibitory effects against numerous bacterial species, including Salmonella typhi, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Streptococcus pneumoniae, and Bacillus subtilis .

Antifungal Effects

Sennoside A also demonstrates activity against several fungal species, including Rhizoctonia bataticola, Fusarium moniliforme, Aspergillus niger, Aspergillus flavus, and Candida albicans .

Sennoside A-based Nanoformulations

Interestingly, Sennoside A-capped silver nanoparticles (Ag/SA NPs), synthesized using Sennoside A as both a reducing and capping agent at room temperature, significantly enhance the antimicrobial efficacy. These nanoparticles effectively inhibit two bacterial strains (Staphylococcus aureus and Escherichia coli) and two yeast strains (Candida albicans and Candida parapsilosis) .

Similarly, silver nanoparticles made using extracts of senna leaf as reducing and capping agents exhibit strong inhibitory effects against various Gram-positive and Gram-negative bacteria and fungi. The mechanism of action involves impairment of microorganism morphology and membrane integrity .

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